佐他莫林
描述
It is primarily used as an immunosuppressant and was designed for use in drug-eluting stents to prevent restenosis, which is the re-narrowing of blood vessels following surgical procedures . Zotarolimus is known for its potent anti-proliferative properties, making it effective in inhibiting the growth of smooth muscle cells and thereby reducing the risk of restenosis .
科学研究应用
Zotarolimus has a wide range of scientific research applications:
Chemistry: It is used in the study of drug-eluting stents and their effectiveness in preventing restenosis.
Biology: Zotarolimus is used to investigate cell growth inhibition and the mechanisms of immunosuppression.
Medicine: It is primarily used in the development of drug-eluting stents for cardiovascular diseases. .
作用机制
Target of Action
Zotarolimus, also known as ABT-578, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, cell proliferation, and inflammation .
Mode of Action
Zotarolimus acts as an immunosuppressant . It binds to FKBP 12, forming a trimeric complex with mTOR . This binding inhibits the activity of mTOR, leading to the arrest of the cell cycle and ultimately, cell proliferation .
Biochemical Pathways
The pharmacological pathway of Zotarolimus restricts the kinase activity of mTOR . This restriction potentially leads to reductions in cell division, cell growth, cell proliferation, and inflammation . These pathways have a critical influence on tumorigenesis .
Pharmacokinetics
The pharmacokinetics of Zotarolimus have been studied using animal models, bench-top experiments, and computational modeling . Zotarolimus exhibits high partitioning into the arterial wall . The drug release kinetics are measured by inflating Zotarolimus-coated balloons in whole blood .
Result of Action
Zotarolimus has demonstrated anti-tumor effects . In combination with 5-fluorouracil (5-FU), it has shown to retard tumor growth, increase tumor apoptosis through the enhanced expression of cleaved caspase 3 and extracellular signal-regulated kinase (ERK) phosphorylation, reduce inflammation-related factors such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2) protein, and inhibit metastasis-related factors such as CD44, epidermal growth factor receptor (EGFR), transforming growth factor β (TGF-β), and vascular endothelial growth factor (VEGF) .
Action Environment
The action of Zotarolimus is influenced by the environment in which it is used. For instance, Zotarolimus is used in stents with phosphorylcholine as a carrier . This makes Zotarolimus an ideal candidate for use in stents to prevent restenosis .
生化分析
Biochemical Properties
Zotarolimus plays a significant role in biochemical reactions. It exhibits high affinity to the immunophilin FKBP12 . This interaction is crucial as it inhibits the proliferation of both human and rat T cells . Zotarolimus is also highly effective in inhibiting both smooth muscle cell and endothelial cell proliferation, with IC50 values of 2.9 nM and 2.6 nM, respectively .
Cellular Effects
Zotarolimus has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell growth via the mTOR pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Zotarolimus is particularly effective in inhibiting the proliferation of smooth muscle cells and endothelial cells .
Molecular Mechanism
The molecular mechanism of Zotarolimus involves its high-affinity binding to the immunophilin FKBP12 . This binding inhibits the mTOR pathway, leading to a decrease in cell proliferation . Zotarolimus exerts its effects at the molecular level through this binding interaction, resulting in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Zotarolimus change over time in laboratory settings. While specific details about Zotarolimus’s stability, degradation, and long-term effects on cellular function are still being researched , it has been shown to be a potent inhibitor of MCP-1 secretion by stimulated monocytes in culture .
Dosage Effects in Animal Models
In animal models, the effects of Zotarolimus vary with different dosages. Zotarolimus has been shown to be efficacious in suppressing adjuvant DTH, EAE, and cardiac allograft rejection with ED50 values of 1.72, 1.17, and 3.71 mg/kg/day, respectively .
Metabolic Pathways
Zotarolimus is involved in several metabolic pathways. It is extensively metabolized by human liver microsomes, mainly through hydroxylation and/or demethylation . The structures of several metabolites have been identified, indicating that Zotarolimus interacts with various enzymes and cofactors .
Transport and Distribution
It is known that Zotarolimus is used in coronary stents, where it is slowly released into the surrounding tissues .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of zotarolimus involves the reaction of triflate-40-O-rapamycin ester with tetrazole under the action of acetone and an organic base . This reaction results in the formation of zotarolimus, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of zotarolimus follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Zotarolimus undergoes various chemical reactions, including hydroxylation, demethylation, and substitution reactions . These reactions are crucial for its metabolism and biological activity.
Common Reagents and Conditions:
Hydroxylation: This reaction typically involves the addition of hydroxyl groups to the molecule, often facilitated by enzymes or chemical oxidants.
Demethylation: This involves the removal of methyl groups, usually through the action of demethylating agents or enzymes.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites of zotarolimus, such as 39-O-desmethyl, 16-O-desmethyl, and 27-O-desmethyl zotarolimus .
相似化合物的比较
Sirolimus (Rapamycin): The parent compound from which zotarolimus is derived.
Everolimus: Another derivative of sirolimus, used in drug-eluting stents and as an immunosuppressant.
Uniqueness of Zotarolimus: Zotarolimus is unique due to its specific modification at the 42nd position, where a tetrazole ring replaces the native hydroxyl group. This modification enhances its stability and allows for controlled release from drug-eluting stents . Additionally, zotarolimus has shown promising results in reducing neointimal hyperplasia and restenosis compared to other similar compounds .
属性
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTADGCBEXYWNE-JUKNQOCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873387 | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-54-9 | |
Record name | Zotarolimus | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221877-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotarolimus [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotarolimus | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTAROLIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zotarolimus interact with its target and what are the downstream effects?
A1: Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), exhibits its biological activity by first binding to the immunophilin FKBP12. This complex then interacts with the mammalian target of rapamycin (mTOR), a serine/threonine kinase. [, ] By inhibiting mTOR, zotarolimus effectively blocks downstream signaling pathways crucial for cell cycle progression, cell growth, and proliferation. [, , , ] This mechanism is particularly relevant for preventing restenosis after angioplasty and for potential anti-cancer applications. [, ]
Q2: What is the molecular formula and weight of zotarolimus?
A2: While the provided research papers do not explicitly state the molecular formula and weight of zotarolimus, this information can be readily found in other scientific resources.
Q3: How is zotarolimus formulated for use in drug-eluting stents?
A5: Zotarolimus is often incorporated into drug-eluting stents coated with polymers. Studies have explored various polymer formulations, including phosphorylcholine (PC) coatings, durable elastomeric polymers, and biodegradable polymers. [, , , ] The choice of polymer can significantly impact drug release kinetics and neointimal proliferation. []
Q4: Does the choice of polymer affect the efficacy of zotarolimus-eluting stents?
A6: Yes, studies have shown that different polymer formulations can affect the amount of neointima formation. For example, the biodurable polymer used in the Resolute stent was found to independently correlate with better neointimal suppression compared to other zotarolimus-eluting stents with different polymers. []
Q5: Are there any studies discussing the catalytic properties of zotarolimus?
A5: The research focuses on the pharmacological properties of zotarolimus as an mTOR inhibitor. It does not explore any catalytic properties or applications. [1-30]
Q6: Are there any computational studies on zotarolimus?
A8: The provided research articles primarily use experimental methods to investigate zotarolimus. [1-30] One study employed computational modeling to understand drug distribution and retention in arterial tissues after zotarolimus-coated balloon therapy. [] This study used a model coupling transmural diffusion and reversible binding to tissue proteins, demonstrating that drug release kinetics is a complex interplay of these factors. []
Q7: How do structural modifications of zotarolimus impact its activity?
A9: While the specific SAR of zotarolimus is not detailed in the provided papers, [1-30] it is designed as a sirolimus derivative with a shorter half-life. [] This suggests that structural modifications were likely aimed at altering its pharmacokinetic profile, potentially affecting its in vivo duration of action and systemic immunosuppression potential. []
Q8: Are there specific formulation strategies to improve zotarolimus's stability, solubility, or bioavailability?
A11: The choice of polymer in drug-eluting stents can significantly impact drug release kinetics and local bioavailability within the target tissue (coronary arteries). [, , , , ] This suggests that polymer selection is a crucial formulation strategy for optimizing zotarolimus delivery and achieving desired therapeutic effects.
Q9: Is there information on SHE regulations related to zotarolimus?
A9: The research does not delve into SHE regulations specifically. [1-30] It focuses on the scientific and clinical aspects of zotarolimus.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of zotarolimus?
A13: Zotarolimus is extensively metabolized by human liver microsomes, primarily through hydroxylation and demethylation. [] Researchers identified 24 metabolites using ion-trap MSn and high-resolution mass spectrometry. [] Zotarolimus exhibits a shorter half-life than sirolimus, evidenced in rat pharmacokinetic studies. [] This shorter duration translates to reduced potency for systemic immunosuppression in rat disease models. []
Q11: What are the in vitro effects of zotarolimus?
A15: In vitro studies show that zotarolimus potently inhibits the proliferation of human and rat T cells. [] It also demonstrates comparable potency to sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells. [] These findings are consistent with its mechanism of action, targeting the mTOR pathway involved in cell cycle progression and proliferation.
Q12: What animal models have been used to study zotarolimus?
A12: Several animal models have been utilized to investigate zotarolimus, including:
- Rat models: Used to assess pharmacokinetics, systemic immunosuppression potential, and efficacy in various disease models. []
- Swine models: Utilized for preclinical studies of zotarolimus-eluting stents, examining neointimal hyperplasia and drug concentration in arterial tissues. [, , ]
- Mouse models: Employed to study the impact of zotarolimus on arterial thrombosis using a carotid artery photochemical injury model. []
Q13: Are there clinical trials evaluating the efficacy of zotarolimus?
A17: Numerous clinical trials have been conducted to assess the efficacy and safety of zotarolimus-eluting stents in patients with coronary artery disease. These trials include RESOLUTE, ENDEAVOR II, ZoMaxx I, ISAR-TEST 5, BIONICS, OPTIMIZE, SEZE, and others. [, , , , , , , , ]
Q14: What is the safety profile of zotarolimus-eluting stents?
A19: Clinical trials have investigated the safety of zotarolimus-eluting stents, focusing on adverse events such as stent thrombosis, myocardial infarction, and target lesion revascularization. [, , , , , , , , ] While these stents have generally shown a favorable safety profile, some studies suggest potential for late stent malapposition and peri-strut inflammation. [, ]
Q15: What are the strategies for improving zotarolimus delivery to coronary arteries?
A21: Drug-eluting stents represent a targeted drug delivery approach, providing localized release of zotarolimus directly to the site of coronary artery intervention. [, , , , ] The choice of polymer, stent design, and drug loading can be optimized to control drug release kinetics and achieve desired therapeutic levels within the target tissue. [, ]
Q16: What analytical methods are used to characterize and quantify zotarolimus?
A16: Several analytical methods are employed in the research, including:
- High-performance liquid chromatography (HPLC): Used to determine the content of zotarolimus on drug-eluting stents. []
- Liquid chromatography/tandem mass spectrometry (LC/MS/MS): Applied to quantify zotarolimus concentrations in biological samples, such as rabbit artery tissue and swine arteries. [, , ]
- Ion-trap MSn and high-resolution mass spectrometry: Employed to identify and characterize zotarolimus metabolites generated by human liver microsomes. []
Q17: Are there studies on the environmental impact of zotarolimus?
A17: The research focuses on the medical applications of zotarolimus and does not address its environmental impact or degradation. [1-30]
Q18: Are there studies investigating the dissolution and solubility of zotarolimus?
A25: While the research does not specifically discuss dissolution and solubility studies, the development of analytical methods for quantifying zotarolimus in biological matrices implicitly requires understanding its solubility characteristics. [, ]
Q19: How are analytical methods for zotarolimus validated?
A26: Studies involving the development of LC/MS/MS methods for quantifying zotarolimus in biological samples demonstrate a rigorous validation process. [, ] This typically includes evaluating key parameters such as linearity, accuracy, precision, recovery, and stability. [, ]
Q20: Are there details about quality control measures for zotarolimus-eluting stents?
A20: The research primarily focuses on the scientific and clinical aspects of zotarolimus. [1-30] It does not provide detailed information on specific quality control measures during manufacturing or distribution.
Q21: Is there information on the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, or biodegradability of zotarolimus?
A21: These specific aspects are not covered in the provided research papers, which primarily focus on other aspects of zotarolimus. [1-30]
Q22: What are the alternatives to zotarolimus-eluting stents?
A29: Several alternative drug-eluting stents exist, utilizing different antiproliferative agents, such as sirolimus, paclitaxel, everolimus, and biolimus. [, , , , , , , ] Each stent type has its own unique characteristics in terms of efficacy, safety, and polymer properties. Clinical trials have compared these different stent types to determine their relative benefits and risks.
Q23: Are there any head-to-head comparisons between zotarolimus-eluting stents and other drug-eluting stents?
A30: Yes, numerous clinical trials have directly compared zotarolimus-eluting stents with other drug-eluting stents, including sirolimus-eluting stents, paclitaxel-eluting stents, and everolimus-eluting stents. [, , , , , , ] These trials provide valuable insights into the comparative efficacy, safety, and long-term outcomes of different stent types.
Q24: Are there strategies for recycling zotarolimus-eluting stents or managing their waste?
A24: The research does not cover recycling or waste management strategies for zotarolimus-eluting stents. [1-30]
Q25: How has the development of zotarolimus-eluting stents contributed to the field of interventional cardiology?
A25: Zotarolimus-eluting stents represent a significant advancement in the treatment of coronary artery disease. They have been instrumental in reducing restenosis rates and improving long-term outcomes for patients undergoing percutaneous coronary intervention.
Q26: Are there any cross-disciplinary applications of zotarolimus?
A33: Research exploring the anti-cancer potential of zotarolimus highlights its potential for cross-disciplinary applications. [, ] Its ability to inhibit mTOR, a key regulator of cell growth and proliferation, makes it a promising candidate for cancer therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。